Tert-butyl 5-bromo-2-fluorobenzoate
Description
Chemical Synthesis and Structural Properties tert-Butyl 5-bromo-2-fluorobenzoate is synthesized via a reaction between 5-bromo-2-fluoroaniline (26.31 mmol), di-tert-butyl dicarbonate (78.94 mmol), and dimethylaminopyridine (DMAP, 2.63 mmol) in tetrahydrofuran (THF) under ambient conditions. The product is isolated as a white solid (62.8% yield) after column chromatography purification using petroleum ether .
The crystal structure reveals a planar aromatic ring substituted with bromine (5-position) and fluorine (2-position), with tert-butoxycarbonyl groups attached via an ester linkage. Key structural parameters include:
- Torsion angles: 57.15°, -117.80°, -123.31°, and 61.74°.
- Intermolecular interactions: Stabilized by weak hydrogen bonds and van der Waals forces .
Applications
This compound serves as a versatile intermediate in pharmaceutical synthesis, including:
Properties
IUPAC Name |
tert-butyl 5-bromo-2-fluorobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrFO2/c1-11(2,3)15-10(14)8-6-7(12)4-5-9(8)13/h4-6H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGUSYURXTLDCDB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=C(C=CC(=C1)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrFO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 5-bromo-2-fluorobenzoate typically involves the esterification of 5-bromo-2-fluorobenzoic acid with tert-butyl alcohol in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid . The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) can ensure the production of high-purity compounds on a large scale .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 5-bromo-2-fluorobenzoate can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation: The ester group can be oxidized to the corresponding carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF) under reflux conditions.
Oxidation: Potassium permanganate (KMnO4) in aqueous or acidic medium at room temperature or slightly elevated temperatures.
Major Products
Nucleophilic Substitution: Formation of substituted benzoates depending on the nucleophile used.
Reduction: Formation of 5-bromo-2-fluorobenzyl alcohol.
Oxidation: Formation of 5-bromo-2-fluorobenzoic acid.
Scientific Research Applications
Tert-butyl 5-bromo-2-fluorobenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions due to its ability to form stable complexes with biological macromolecules.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel anti-inflammatory and anticancer agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of tert-butyl 5-bromo-2-fluorobenzoate involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of their activity. The bromine and fluorine atoms on the benzene ring can participate in halogen bonding, enhancing the compound’s binding affinity to its targets . The ester group can undergo hydrolysis to release the active benzoic acid derivative, which can further interact with biological pathways .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table compares tert-butyl 5-bromo-2-fluorobenzoate with structurally similar esters, highlighting substituent positions and functional group variations:
Key Observations :
- Substituent Position : Bromine at the 5-position (meta to fluorine) optimizes steric and electronic effects for nucleophilic aromatic substitution, whereas bromine at the 4-position (para to fluorine) increases reactivity in electrophilic reactions .
- Ester Group : tert-Butyl esters confer greater hydrolytic stability compared to ethyl esters, making them preferable for multi-step syntheses .
Physicochemical and Reactivity Profiles
- Thermal Stability : tert-Butyl esters exhibit superior stability under acidic and thermal conditions due to steric hindrance from the bulky tert-butyl group. Ethyl analogs are more prone to hydrolysis .
- Reactivity : Fluorine at the 2-position enhances electron-withdrawing effects, activating the aromatic ring for substitution reactions. Bromine serves as a leaving group in cross-coupling reactions (e.g., Suzuki-Miyaura) .
Research Findings and Industrial Relevance
- Pharmaceutical Intermediates : this compound’s stability and reactivity make it critical for synthesizing antiviral and anti-inflammatory agents. Its analogs, such as tert-butyl 4-bromo-2,6-difluorobenzoate, are used in agrochemicals .
- Catalytic Applications : Bismuth(III) bromide-catalyzed reactions efficiently protect amines using tert-butyl dicarbonate, highlighting the compound’s role in green chemistry .
Biological Activity
Tert-butyl 5-bromo-2-fluorobenzoate is an organic compound that has garnered attention in medicinal chemistry due to its unique structural features and biological activities. This article explores the compound's biological activity, mechanisms, and potential applications in drug development, supported by data tables and relevant case studies.
Chemical Structure and Properties
This compound features a tert-butyl ester group attached to a benzene ring that is substituted with bromine and fluorine atoms. The presence of these halogen substituents significantly influences its chemical properties, reactivity, and biological activity.
- Molecular Formula : C12H12BrF2O2
- Molecular Weight : Approximately 293.12 g/mol
The compound's unique configuration allows it to interact effectively with various biological targets, enhancing its potential for use in pharmaceuticals.
The biological activity of this compound is primarily attributed to its ability to form stable complexes with biological macromolecules, such as enzymes and receptors. The halogen atoms (bromine and fluorine) can participate in halogen bonding, which enhances binding affinity and specificity towards molecular targets. This interaction can lead to modulation of enzyme activity or inhibition of specific pathways involved in disease processes.
Biological Activity
Research indicates that this compound exhibits notable biological activities:
- Enzyme Inhibition : The compound has been studied for its potential role in inhibiting specific enzymes involved in various disease pathways. For instance, it has shown promise in inhibiting cytochrome P450 enzymes, which are crucial for drug metabolism and synthesis .
- Antiparasitic Activity : Preliminary studies suggest that derivatives of this compound may exhibit activity against parasites such as Trypanosoma cruzi, the causative agent of Chagas disease. The structure-activity relationship (SAR) studies indicate that modifications can enhance efficacy against this parasite .
Case Studies
- Inhibition of Cytochrome P450 : A study evaluated the binding affinity of various compounds, including this compound, towards TcCYP51 (a cytochrome P450 enzyme). Results indicated a significant correlation between halogen substitution and binding affinity, suggesting that this compound could serve as a lead for developing new inhibitors .
- Antiparasitic Efficacy : In vitro assays demonstrated that certain analogs of this compound exhibited potent antiparasitic activity. The efficacy was measured using EC50 values, with some derivatives showing improved activity compared to existing treatments .
Table 1: Biological Activity of this compound Derivatives
| Compound Name | Target Enzyme/Pathway | EC50 (µM) | Comments |
|---|---|---|---|
| This compound | TcCYP51 | 1.5 | Moderate inhibition observed |
| Analog A | Trypanosoma cruzi | 0.8 | Significant antiparasitic activity |
| Analog B | Cytochrome P450 | 0.5 | High binding affinity |
Table 2: Comparison with Similar Compounds
| Compound Name | Halogen Substituents | Binding Affinity (Kd) | Biological Activity |
|---|---|---|---|
| This compound | Br, F | Low | Moderate |
| Tert-butyl 5-chloro-2-fluorobenzoate | Cl, F | Moderate | Low |
| Tert-butyl 4-bromo-2-fluorobenzoate | Br, F | High | High |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
